molecular formula C16H14N2OS2 B2712518 N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide CAS No. 941966-35-4

N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide

Cat. No. B2712518
CAS RN: 941966-35-4
M. Wt: 314.42
InChI Key: WURXXDUHPNJPCK-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes . For example, a novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-based compounds can be characterized via various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .

Mechanism of Action

Target of Action

The primary targets of N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide Similar compounds have been reported to target cancer cell lines .

Mode of Action

The exact mode of action of N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide It is suggested that similar compounds may induce apoptosis .

Biochemical Pathways

The specific biochemical pathways affected by N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide Similar compounds have been reported to affect pathways related to apoptosis and cell proliferation .

Result of Action

The molecular and cellular effects of N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide Similar compounds have been reported to exhibit antiproliferative effects on various cancer cell lines .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c19-16(8-9-20-13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-21-15/h1-7,10-11H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURXXDUHPNJPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-3-(phenylthio)propanamide

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